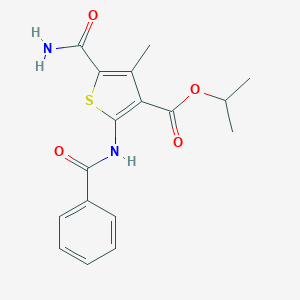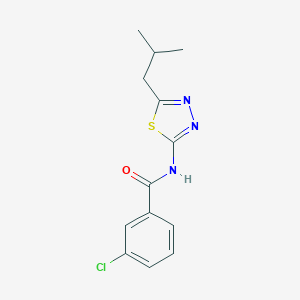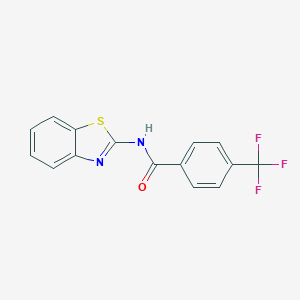
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate, also known as IMT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has been shown to have various biochemical and physiological effects in scientific research. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities and purified to a high degree of purity. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate is also stable under various conditions, which allows for its use in various assays and experiments. However, there are also limitations to the use of Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
未来方向
There are several future directions for the study of Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate. One direction is to further investigate its potential therapeutic properties in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could investigate the potential toxicity and side effects of Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of thiophene-3-carboxylic acid, benzoyl chloride, isopropylamine, and methyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
科学研究应用
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has been shown to have potential therapeutic properties in scientific research. It has been studied for its anticancer, anti-inflammatory, and antioxidant effects. Studies have shown that Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has also been studied as a potential treatment for diabetes, cardiovascular diseases, and neurodegenerative disorders.
属性
产品名称 |
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate |
|---|---|
分子式 |
C17H18N2O4S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
propan-2-yl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4S/c1-9(2)23-17(22)12-10(3)13(14(18)20)24-16(12)19-15(21)11-7-5-4-6-8-11/h4-9H,1-3H3,(H2,18,20)(H,19,21) |
InChI 键 |
SBNRJISRIRXCMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2)C(=O)N |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B258600.png)
![3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258601.png)
![2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B258606.png)
![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![ethyl {[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B258610.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)
![(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B258622.png)
